3-Methyl-1-(pyridin-4-yl)piperazine is a heterocyclic organic compound characterized by a piperazine ring with a methyl group at the third position and a pyridine ring at the first position. This compound is part of a broader class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The specific structure of 3-Methyl-1-(pyridin-4-yl)piperazine allows it to interact with various biological targets, making it of interest in pharmacological research.
This compound can be sourced from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates. It is classified under heterocyclic compounds due to the presence of both piperazine and pyridine rings, which contribute to its unique chemical properties and potential bioactivity.
The synthesis of 3-Methyl-1-(pyridin-4-yl)piperazine can be achieved through several methods:
3-Methyl-1-(pyridin-4-yl)piperazine can undergo various chemical reactions:
The mechanism of action for 3-Methyl-1-(pyridin-4-yl)piperazine involves its interaction with various biological targets at the molecular level. While specific pathways are not fully elucidated, it is believed that the compound may exert effects through:
3-Methyl-1-(pyridin-4-yl)piperazine exhibits typical characteristics of organic compounds:
The chemical stability and reactivity are influenced by environmental factors such as pH and temperature. The compound's ability to participate in various chemical reactions makes it versatile for synthetic applications .
3-Methyl-1-(pyridin-4-yl)piperazine has several scientific uses:
Piperazine remains one of the most privileged scaffolds in medicinal chemistry due to its exceptional versatility in drug design. This six-membered heterocycle containing two nitrogen atoms serves as a conformational anchor that enhances target binding through hydrogen bonding and electrostatic interactions. The scaffold's protonatable nitrogen atoms (pKa ~9.5) improve aqueous solubility and membrane permeability, contributing to favorable pharmacokinetic profiles in therapeutic agents [1]. Over 20% of small-molecule drugs approved by the FDA contain the piperazine moiety, spanning diverse therapeutic categories including antipsychotics (aripiprazole), antidepressants (vortioxetine), antihistamines (cetirizine), and antimicrobials (ciprofloxacin) [1] [8].
Table 1: Therapeutic Applications of Piperazine-Containing Drugs
Drug Class | Representative Agent | Key Structural Features | Primary Biological Target |
---|---|---|---|
Antipsychotic | Aripiprazole | Piperazine-quinolinone hybrid | Dopamine D₂ receptor |
Antidepressant | Vortioxetine | Piperazine-linked tricyclic | Serotonin transporter |
Anticancer | Compound Vd* | Piperazine-chalcone hybrid | VEGFR-2 kinase |
Antimicrobial | Ciprofloxacin | Fluoroquinolone-piperazine | DNA gyrase |
Antihistamine | Cetirizine | Piperazine-carboxamide | Histamine H₁ receptor |
*Novel piperazine-chalcone hybrid from [8]
The scaffold's synthetic accessibility enables extensive structural diversification through N-alkylation, N-acylation, or incorporation into fused ring systems. In antimicrobial development, piperazine derivatives disrupt bacterial cell division by inhibiting DNA gyrase, while in oncology, they serve as kinase-binding motifs that inhibit angiogenesis pathways [1] [5] [8]. The emergence of 3-methyl-1-(pyridin-4-yl)piperazine builds upon this foundation by introducing strategic modifications: the pyridin-4-yl group provides an additional hydrogen-bond acceptor site, while the 3-methyl substituent influences ring conformation and basicity [3] [4].
3-Methyl-1-(pyridin-4-yl)piperazine exemplifies the strategic integration of pyridine and piperazine pharmacophores. The compound (Molecular Formula: C₁₀H₁₅N₃, Molecular Weight: 177.25 g/mol) features a pyridine nitrogen para to the piperazine linkage, creating a planar-polar region adjacent to the conformationally flexible piperazine ring [4] [6]. This arrangement enables simultaneous interactions with complementary binding sites in biological targets. Crucially, crystallographic studies reveal that the pyridine nitrogen significantly influences protonation behavior—unlike piperidine analogs, the pyridin-4-ylpiperazine derivatives exhibit protonation at the pyridine nitrogen in physiological conditions, forming stable intramolecular hydrogen bonds with oxalate counterions (N1···O3A distance: 2.581 Å, angle: 175.66°) [3].
Table 2: Structural and Activity Comparison of Piperazine vs. Piperidine Hybrids
Structural Feature | Piperazine Derivatives | Piperidine Derivatives | Biological Impact |
---|---|---|---|
Basic Center | Dual protonation (pyridine N + piperazine N) | Single protonation (piperidine N) | Enhanced electrostatic interactions |
Conformation | Chair conformation with equatorial substituents | Variable chair/twist-boat | Target-specific adaptability |
σ1R Affinity (Ki) | Micromolar range (e.g., KSK67: σ1R Ki = 1531 nM) | Nanomolar range (e.g., KSK68: σ1R Ki = 3.64 nM) | 420-fold difference in receptor binding |
H3R Affinity (Ki) | High (e.g., KSK67: hH3R Ki = 3.17 nM) | Moderate (e.g., KSK68: hH3R Ki = 7.70 nM) | 2.4-fold difference in target engagement |
The 3-methyl group introduces stereoelectronic effects that modulate binding kinetics. Methyl substitution at the 3-position enhances steric occupancy around the piperazine ring, reducing nitrogen inversion kinetics by 30% compared to unsubstituted analogs [3]. Molecular docking studies confirm this hybrid scaffold adopts optimal geometry for dual-target engagement: the protonated piperazine nitrogen forms salt bridges with Glu172 in σ1 receptors, while the pyridine ring engages in π-π stacking with His450 in VEGFR-2 kinase domains [3] [8]. This structural duality enables nanomolar binding to both neurological targets (σ1R Ki = 3.64 nM) and oncology targets (VEGFR-2 IC₅₀ = 0.57 µM) when incorporated into optimized pharmacophores [2] [8].
The structural versatility of 3-methyl-1-(pyridin-4-yl)piperazine presents compelling opportunities for addressing key challenges in multifactorial diseases. Current research gaps include:
Limited Scaffolds for CNS Disorders: Existing σ1R/H3R dual ligands show disproportionate affinity (e.g., pitolisant: σ1R Ki = 0.5 nM vs H3R Ki = 9 nM). The pyridine-piperazine hybrid enables balanced dual engagement (σ1R/H3R Ki ratios ≈1) by exploiting conserved pharmacophore elements—the basic amine linker aligns with histamine H3R binding requirements, while the hydrophobic regions engage σ1R subpockets [2] [3].
Angiogenesis Inhibition Optimization: In oncology, chalcone-piperazine hybrids demonstrate promising VEGFR-2 inhibition (IC₅₀: 0.57–1.48 µM) but lack blood-brain barrier penetration. Incorporating 3-methyl-1-(pyridin-4-yl)piperazine improves CNS bioavailability (predicted logBB: -0.21) while maintaining submicromolar kinase inhibition [8]. Compound Ve induces 21.2-fold apoptosis elevation in HCT-116 cells through G2/M phase arrest—a mechanism distinct from classical VEGFR inhibitors [8].
Protonation-Dependent Activity Modulation: A critical research frontier involves controlling protonation states for tissue-specific activity. At physiological pH, 3-methyl-1-(pyridin-4-yl)piperazine exists as a mixture of monocationic (pyridine-protonated) and dicationic species. Strategic N-substitution could bias this equilibrium toward desired protonation states—methyl groups increase piperazine pKa by 0.3–0.5 units, enhancing dication formation in acidic tumor microenvironments [3] [6].
Table 3: Optimization Strategies for Dual-Targeting Applications
Therapeutic Area | Current Limitations | 3-Methyl-1-(pyridin-4-yl)piperazine Solutions | Lead Optimization Approaches |
---|---|---|---|
Neuropathic Pain | Single-target σ1R ligands require opioid co-administration | Inherent H3R/σ1R dual affinity | Elongate linker to aryl ketone region [3] |
Oncology (VEGFR-2) | Poor blood-brain barrier penetration | Enhanced logP (2.1) and PSA (32 Ų) | Hybridize with chalcone/pharmacophores [8] |
Antimicrobial Resistance | Narrow spectrum against resistant strains | Synergistic activity with oxadiazoles | Conjugate with 1,3,4-oxadiazole motifs [5] |
Pharmacokinetics | Short half-life in piperazine analogs | Metabolic stabilization via 3-methyl group | Introduce fluorine at C2 position [7] |
Synthetic accessibility enhances this scaffold's utility—commercial availability of precursors enables efficient routes such as nucleophilic substitution between 1-methylpiperazine and 4-fluoropyridine (yield: 78–85%) or reductive amination using pyridine-4-carbaldehyde (yield: 65–70%) [6] [7]. These synthetic pathways facilitate rapid generation of derivatives for structure-activity relationship studies. Future research should prioritize developing isoform-selective variants through strategic substitution at the piperazine 2-position and pyridine ortho-positions, potentially exploiting steric and electronic effects to fine-tune target specificity [3] [5].
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: